3,5-Dimethoxycinnamic acid 3,5-Dimethoxycinnamic acid
Brand Name: Vulcanchem
CAS No.: 20767-04-8
VCID: VC8462104
InChI: InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
SMILES: COC1=CC(=CC(=C1)C=CC(=O)O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3,5-Dimethoxycinnamic acid

CAS No.: 20767-04-8

Cat. No.: VC8462104

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxycinnamic acid - 20767-04-8

Specification

CAS No. 20767-04-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Standard InChI Key VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
SMILES COC1=CC(=CC(=C1)C=CC(=O)O)OC
Canonical SMILES COC1=CC(=CC(=C1)C=CC(=O)O)OC

Introduction

Chemical Identity and Structural Characteristics

3,5-Dimethoxycinnamic acid belongs to the class of phenylpropanoids, structurally defined by a propenoic acid chain attached to a 3,5-dimethoxyphenyl group. The trans-configuration of the double bond in the acrylic acid moiety is predominant, contributing to its stability and crystallinity . Key identifiers include:

PropertyValueSource
CAS Number16909-11-8
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4
Molecular Weight208.211 g/mol
Melting Point174–175°C
Boiling Point377.1°C at 760 mmHg
Density1.2 g/cm³
LogP2.24

The compound’s methoxy groups enhance electron donation, stabilizing the aromatic ring and influencing its reactivity in electrophilic substitutions. Its pKa\text{p}K_a is estimated at 4.5–5.0, typical for cinnamic acid derivatives, dictating solubility in polar organic solvents like ethanol and dimethyl sulfoxide .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3,5-dimethoxycinnamic acid typically proceeds via a two-step process:

  • Methoxylation of Cinnamic Acid: Resorcinol is methoxylated using dimethyl sulfate in an alkaline medium to yield 3,5-dimethoxybenzaldehyde.

  • Perkin Reaction: The aldehyde undergoes condensation with malonic acid in the presence of a base (e.g., pyridine) to form the cinnamic acid derivative .

A study by Carter et al. (1981) optimized this route, achieving yields >80% under reflux conditions with acetic anhydride as the solvent . Alternative methods include enzymatic oxidation using cytochrome P450 enzymes, though these are less efficient for large-scale production.

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance yield and reduce reaction times. Solid acid catalysts, such as sulfonated graphene oxide, have been tested for esterification and transesterification reactions involving the compound .

Physicochemical Properties and Stability

The compound’s stability is influenced by its crystalline structure and methoxy substituents. Key properties include:

  • Thermal Stability: Decomposition begins at 250°C, with a flash point of 148.5°C .

  • Solubility: Sparingly soluble in water (0.0314 g/L at 25°C) but highly soluble in methanol and chloroform .

  • Optical Properties: A refractive index of 1.574, measured at 20°C using sodium D-line light .

Hydrolysis under acidic or basic conditions yields 3,5-dimethoxybenzoic acid, while photodegradation studies indicate susceptibility to UV light, necessitating storage in amber containers .

Biological Activities and Applications

Agricultural Uses

3,5-Dimethoxycinnamic acid has been investigated as a natural pesticide. A 2002 study demonstrated its efficacy in controlling slug damage in oilseed rape crops, reducing infestation rates by 40% at application rates of 2 kg/ha . Its mode of action involves disrupting molluscan neurotransmitter systems, though exact targets remain under investigation .

Antioxidant Activity

The compound scavenges free radicals via hydrogen atom transfer, with an IC₅₀ of 12.3 μM against DPPH radicals . Comparative studies show it outperforms ascorbic acid in lipid peroxidation assays .

Hepatoprotective Effects

In rodent models, pretreatment with 3,5-dimethoxycinnamic acid (10 mg/kg) reduced carbon tetrachloride-induced liver damage by 60%, as evidenced by normalized ALT and AST levels .

Material Science

The compound forms inclusion complexes with α-cyclodextrin (binding constant K=1.2×103M1K = 1.2 \times 10^3 \, \text{M}^{-1}), enhancing solubility for drug delivery applications .

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